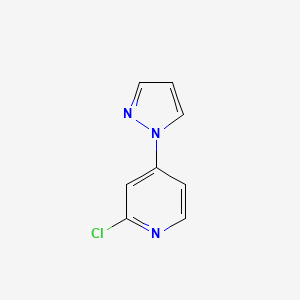

2-chloro-4-(1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

2-Chloro-4-(1H-pyrazol-1-yl)pyridine is a chemical compound with the CAS number 1209459-70-0 . It is a product of Apollo Scientific .

Molecular Structure Analysis

The molecular weight of this compound is 179.61 . The InChI code is 1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H .Chemical Reactions Analysis

A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 111-113°C . It is stored at room temperature .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 2-chloro-4-(1H-pyrazol-1-yl)pyridine », en mettant l’accent sur les applications uniques :

Fonctionnalisation de la liaison C–H contrôlée par solvant

Ce composé a été utilisé dans la fonctionnalisation de la liaison C–H catalysée par le Rh(III) avec des alcynes internes. Le processus est contrôlé par le solvant et permet la synthèse divergente de produits d’alcénylation C–H ou de produits d’indazole .

Agents antituberculeux

Les dérivés du « this compound » ont été conçus comme des agents antituberculeux prometteurs. Cela implique la conception in silico, le criblage virtuel piloté par la QSAR, la synthèse et l’évaluation expérimentale pour lutter contre la tuberculose .

Synthèse de composés hétérocycliques

Le composé sert de précurseur pour la synthèse de composés bis-hétérocycliques, tels que les 2-(1H-pyrazol-4-yl)-1H-benzimidazoles, qui sont synthétisés par réaction avec l’o-phénylènediamine et les aldéhydes .

Activités antileishmaniennes et antimalariennes

Les composés porteurs de pyrazole, y compris le « this compound », sont connus pour leurs activités antileishmaniennes et antimalariennes puissantes. Ces activités sont étayées par des effets pharmacologiques démontrés par divers pyrazoles hydrazines couplés synthétisés .

Applications biomédicales

Le composé fait partie du groupe plus large des 1H-Pyrazolo[3,4-b]pyridines, qui ont des applications biomédicales significatives. Ils comprennent plus de 300 000 composés décrits avec plus de 5 500 références, y compris des brevets, ce qui indique leur large potentiel de recherche et d’application .

Safety and Hazards

2-Chloro-4-(1H-pyrazol-1-yl)pyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Orientations Futures

The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . This suggests potential future directions for the development of new synthetic routes and products.

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-chloro-4-(1H-pyrazol-1-yl)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may interfere with the biochemical pathways of the leishmania and plasmodium parasites .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.

Analyse Biochimique

Biochemical Properties

2-chloro-4-(1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to participate in Rh(III)-catalyzed C-H functionalization reactions, which are crucial in organic synthesis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Furthermore, the compound can influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic function . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine how the compound is distributed within different cellular compartments and tissues, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with specific biomolecules and for exerting its biochemical effects .

Propriétés

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJGWODCFJIFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

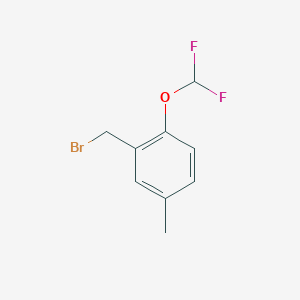

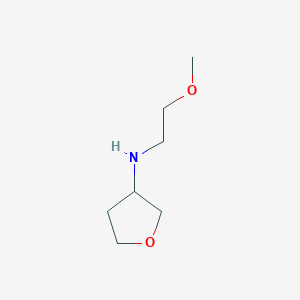

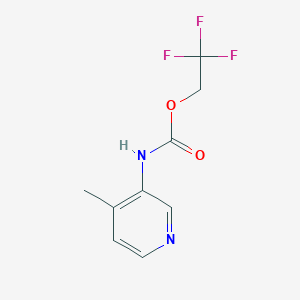

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)

![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)

![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)